molecular formula C13H11ClFNO B3033407 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol CAS No. 1019551-66-6

4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol

Cat. No.: B3033407
CAS No.: 1019551-66-6
M. Wt: 251.68 g/mol
InChI Key: BQJXUWHLSZVTFJ-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized research applications, particularly in the fields of proteomics and medicinal chemistry .

Biological Activity

The compound 4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol is a notable member of the phenolic compounds, characterized by its unique structural features that confer various biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer , antibacterial , and antifungal properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H11ClFNOC_{13}H_{11}ClFNO with a molecular weight of 251.68 g/mol. The structure includes a chloro group, a fluorophenyl moiety, and an amino group, which contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been synthesized and evaluated against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The compound demonstrated significant activity against several cancer types:

Cell LinePGI Value at 10 µM
SNB-1965.12
NCI-H46055.61
SNB-7554.68

These results suggest that the compound may inhibit tumor growth through mechanisms involving interaction with specific molecular targets, potentially modulating pathways related to cell proliferation and apoptosis .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, this compound has been investigated for its antibacterial and antifungal activities. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43

Furthermore, antifungal activity has been observed against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, altering their activity. This interaction may lead to the inhibition of critical metabolic pathways in pathogens or cancer cells, enhancing its therapeutic potential .

Cancer Research Applications

A significant case study involved assessing the compound's effects on glioblastoma cells, where it was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These findings underline the compound's potential as a lead candidate for developing new cancer therapies .

Antimicrobial Research

Another study focused on the antimicrobial properties of the compound, revealing that it could serve as a template for designing new antibiotics targeting resistant strains of bacteria. The presence of electron-withdrawing groups in its structure was shown to enhance antibacterial activity .

Properties

IUPAC Name

4-chloro-2-[(4-fluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJXUWHLSZVTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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